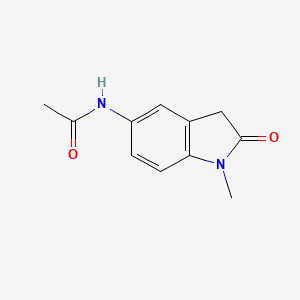
N-(1-methyl-2-oxoindolin-5-yl)acetamide
描述
N-(1-Methyl-2-oxoindolin-5-yl)acetamide is a synthetic indolinone derivative characterized by a 2-oxoindolin core substituted with a methyl group at the 1-position and an acetamide moiety at the 5-position. The indolinone scaffold is known for its pharmacological versatility, often serving as a precursor or active component in compounds targeting neurological, anticancer, and anti-inflammatory pathways . The methyl group at the 1-position may influence conformational stability, while the acetamide at position 5 likely contributes to hydrogen bonding and solubility properties.
属性
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7(14)12-9-3-4-10-8(5-9)6-11(15)13(10)2/h3-5H,6H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWPSQGJFXTDEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=O)C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-2-oxoindolin-5-yl)acetamide typically involves the acylation of 1-methyl-2-oxoindoline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a base such as pyridine to facilitate the acylation process. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form N-(1-methyl-2-hydroxyindolin-5-yl)acetamide.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: N-(1-methyl-2-hydroxyindolin-5-yl)acetamide.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex indolinone derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which N-(1-methyl-2-oxoindolin-5-yl)acetamide exerts its effects involves the inhibition of specific enzymes or proteins. For example, it has been shown to inhibit the activity of caspase-3, an enzyme involved in the apoptotic pathway . By inhibiting this enzyme, the compound can induce apoptosis in cancer cells, leading to their death.
相似化合物的比较
Structural and Functional Comparison with Similar Compounds
Structural Analogues of 2-Oxoindolin Derivatives
Several 2-oxoindolin derivatives have been synthesized and studied for diverse biological activities. Key structural analogues include:
Key Observations :
Pharmacological and Physicochemical Properties
Activity Against Microbial Targets
Phenoxy acetamide derivatives (e.g., Compounds 47–50 ) demonstrate that sulfonyl-piperazine and heterocyclic substituents enhance antimicrobial activity. In contrast, the indolinone core in this compound may prioritize neurological or anticancer applications, though this remains speculative without explicit data.
Muscarinic Receptor Interactions
Compound BM-5 (N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide) shares the acetamide motif but features a pyrrolidino-butynyl chain, enabling dual presynaptic antagonism and postsynaptic agonism. This highlights how distal substituents (e.g., alkyne or cyclic amines) dictate receptor interaction modes, whereas the indolinone core in the compound of interest may favor different targets.
Anticancer Potential
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (, Entry 5.797 ) shows that fluorination and isoxazole substitution improve cytotoxic activity. The absence of such groups in this compound suggests differing potency profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


